O-Methyl mycophenolate mofetil
Overview
Description
O-Methyl mycophenolate mofetil is a derivative of mycophenolic acid, which is an immunosuppressant used primarily to prevent organ rejection in transplant patients. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, mycophenolic acid. The modification to include an O-methyl group aims to improve the pharmacokinetic properties of the drug, such as its absorption, distribution, metabolism, and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl mycophenolate mofetil typically involves the esterification of mycophenolic acid with an appropriate alcohol. One common method is the reaction of mycophenolic acid with 2-(4-morpholinyl)ethanol in the presence of a catalyst such as zinc or calcium salts . The reaction is carried out under basic conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification reactions but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and purification through salt formation are employed to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: O-Methyl mycophenolate mofetil undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed to produce mycophenolic acid.
Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its pharmacological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or morpholine moieties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester bond.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products:
Mycophenolic Acid: The primary active metabolite formed through hydrolysis.
Various Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used
Scientific Research Applications
O-Methyl mycophenolate mofetil has a wide range of applications in scientific research:
Mechanism of Action
O-Methyl mycophenolate mofetil is a prodrug that is metabolized to mycophenolic acid in the body. Mycophenolic acid inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound’s effects are primarily mediated through the suppression of cell-mediated immune responses and antibody formation .
Comparison with Similar Compounds
Mycophenolate Mofetil: The parent compound, which is also a prodrug of mycophenolic acid.
Mycophenolic Acid: The active metabolite of both mycophenolate mofetil and O-Methyl mycophenolate mofetil.
Cyclophosphamide: Another immunosuppressant used in similar clinical settings.
Uniqueness: this compound is unique due to its modified ester group, which can potentially offer improved pharmacokinetic properties compared to mycophenolate mofetil. This modification aims to enhance the drug’s bioavailability and reduce gastrointestinal side effects, making it a valuable alternative in immunosuppressive therapy .
Properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEZVGVALFAIMS-FZSIALSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157455 | |
Record name | O-Methyl mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322681-37-7 | |
Record name | O-Methyl mycophenolate mofetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methyl mycophenolate mofetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Methyl Mycophenolate Mofetil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-METHYL MYCOPHENOLATE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1540AFX387 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.